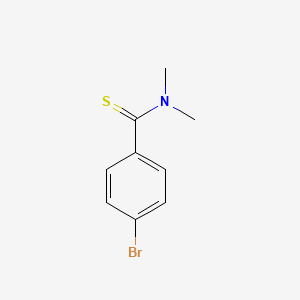

4-bromo-N,N-dimethylbenzothioamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-N,N-dimethylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCISTUCVIODLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464784 | |

| Record name | Benzenecarbothioamide, 4-bromo-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88023-76-1 | |

| Record name | Benzenecarbothioamide, 4-bromo-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo N,n Dimethylbenzothioamide

Established Synthetic Pathways for Aryl Thioamides

The construction of the aryl thioamide framework can be achieved through several reliable methods. These pathways often involve the reaction of an aryl precursor with a sulfur source and an amine or its equivalent.

Synthesis from Quaternary Ammonium (B1175870) Salts and Disulfide Reagents

A notable catalyst-free method for the synthesis of aryl thioamides involves the reaction of aryl trimethyl ammonium iodides with N-substituted formamides and aqueous sodium disulfide. mdpi.com This approach provides the desired thioamides in moderate to good yields and demonstrates high functional group tolerance. mdpi.com When various inorganic sulfur sources were compared, sodium disulfide was found to be advantageous as it did not require an additional oxidant. mdpi.com

Another approach utilizes the reaction of aryl aldehydes with tetramethylthiuram disulfide (TMTD) in the presence of a copper(I) iodide catalyst and di-tert-butyl peroxide (DTBP). This method avoids the direct use of traditional sulfurating reagents and offers a broad substrate scope with very good yields.

Thioamidation via Aryl Aldehydes and Sulfur Sources

The direct thioamidation of aryl aldehydes represents a common and effective strategy for synthesizing aryl thioamides. This can be accomplished using various sulfur-donating reagents.

An efficient, transition-metal-free synthesis of aryl thioamides has been developed using thiourea (B124793) as a sulfur source. mdpi.comdoaj.orgnih.gov This three-component reaction involves an aryl aldehyde, thiourea, and either N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC). mdpi.comnih.gov The reaction proceeds in the presence of potassium persulfate (K₂S₂O₈) and demonstrates good tolerance for various functional groups, affording the desired products in moderate to good yields. mdpi.com A proposed mechanism suggests that the aryl aldehyde first reacts with dimethylamine (B145610), generated from the hydrolysis of DMF, to form an iminium intermediate. This intermediate is then attacked by thiourea, followed by oxidation with K₂S₂O₈ to yield the final thioamide product. mdpi.com

Sodium sulfide (B99878) is another effective sulfur source for the synthesis of thioamides from aldehydes and N-substituted formamides. mdpi.comorganic-chemistry.org This method is particularly practical as it can be performed in water, enhancing its efficiency and environmental friendliness. organic-chemistry.org The reaction has been successfully applied to the late-stage modification of bioactive molecules. organic-chemistry.org The process is believed to involve the reaction of an imine, formed from the aldehyde and amine, with a nucleophilic sulfur species generated from elemental sulfur and sodium sulfide. chemrxiv.org

In Situ Generation of Amine Intermediates from Amides (e.g., Dimethylamine from DMF)

A highly efficient method for thioamide synthesis involves the in situ generation of the required amine intermediate from an amide solvent, most commonly N,N-dimethylformamide (DMF). nih.govbeilstein-journals.orgresearchgate.netnih.gov In this process, DMF serves not only as the solvent but also as the source of dimethylamine. nih.govbeilstein-journals.org The reaction typically involves an aldehyde or ketone, elemental sulfur, and a base in DMF at an elevated temperature. nih.govbeilstein-journals.org The base facilitates the cleavage of DMF to produce dimethylamine, which then participates in a Willgerodt–Kindler type reaction. nih.govbeilstein-journals.org Control experiments have confirmed that without DMF, or when DMF is replaced by similar amides like N,N-dimethylacetamide (DMA) in the absence of an external amine source, the reaction does not proceed, highlighting the crucial role of in situ dimethylamine generation. nih.govbeilstein-journals.org

Reaction Conditions and Optimization Strategies

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired thioamide product. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time.

For the synthesis of thioamides from aryl aldehydes, elemental sulfur, and DMF, various bases have been screened. While sodium acetate (B1210297) can be used, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to significantly improve yields. beilstein-journals.org The reaction temperature is typically around 120 °C, with reaction times of approximately 4 hours. beilstein-journals.org

In the thiourea-mediated synthesis, the choice of solvent between DMF and DMAC can influence the reaction outcome. mdpi.com The concentration of the oxidant, K₂S₂O₈, is also a critical factor to optimize for achieving the best yields. mdpi.com

The table below summarizes the optimized conditions for the synthesis of a representative aryl thioamide, 4-methoxy-N,N-dimethylbenzothioamide, from 4-methoxybenzaldehyde.

| Entry | Reactant | Sulfur Source | Amine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | Elemental Sulfur | DMF (in situ) | AcONa | DMF | 120 | 4 | 64 beilstein-journals.org |

| 2 | 4-Methoxybenzaldehyde | Elemental Sulfur | DMF (in situ) | DBU | DMF | 120 | 4 | 90 beilstein-journals.org |

| 3 | 4-Methoxybenzaldehyde | Thiourea | DMF (in situ) | K₂S₂O₈ | DMF | Not Specified | Not Specified | 88 mdpi.com |

Temperature and Solvent Conditions

The choice of temperature and solvent is critical for optimizing the yield and purity of 4-bromo-N,N-dimethylbenzothioamide. Different synthetic routes necessitate distinct conditions.

One prominent method involves a three-component reaction using 4-bromobenzaldehyde (B125591), a sulfur source, and a source for the dimethylamino group, often N,N-dimethylformamide (DMF). In a specific protocol using thiourea as the sulfur transfer agent, the reaction is conducted in a sealed tube at 125 °C with DMF serving as both a reactant and the solvent. mdpi.com The use of a sealed vessel is necessary to maintain the pressure and prevent the evaporation of volatile components at this elevated temperature.

Another common approach is the thionation of the corresponding amide, 4-bromo-N,N-dimethylbenzamide. This transformation is frequently accomplished using Lawesson's reagent. The reaction is typically carried out in an anhydrous, non-protic solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) at reflux temperatures. csic.es The specific temperature depends on the boiling point of the chosen solvent. Computational studies suggest that the polarity of the solvent has only a slight influence on the reaction rate of thionation with Lawesson's reagent. csic.es

The Willgerodt-Kindler reaction provides an alternative pathway, reacting 4-bromobenzaldehyde, elemental sulfur, and dimethylamine. researchgate.net This reaction is often performed at elevated temperatures, for instance, in dimethyl sulfoxide (B87167) (DMSO) at 120 °C, although some variations can proceed at room temperature. researchgate.net

| Synthetic Route | Solvent(s) | Temperature |

| K₂S₂O₈-Promoted Synthesis | DMF | 125 °C |

| Thionation with Lawesson's Reagent | Toluene, THF | Reflux |

| Willgerodt-Kindler Reaction | DMSO | 120 °C |

Catalyst Systems in Thioamide Synthesis

Catalysts play a pivotal role in many synthetic routes to thioamides, often enhancing reaction rates and yields. However, several effective methods for synthesizing this compound proceed under transition-metal-free conditions.

A notable transition-metal-free system employs potassium persulfate (K₂S₂O₈) as a promoter. mdpi.comnih.govdoaj.org In this method, aryl aldehydes like 4-bromobenzaldehyde react with thiourea (as the sulfur source) and DMF. The K₂S₂O₈ promotes the oxidative coupling process that leads to the formation of the thioamide. nih.govdoaj.org This approach is valued for its avoidance of heavy metal catalysts, which can be toxic and difficult to remove from the final product. mdpi.com

The classic Willgerodt-Kindler reaction is inherently a transition-metal-free process. mdpi.com It typically involves the one-pot reaction of an aldehyde (4-bromobenzaldehyde), an amine (dimethylamine), and elemental sulfur. researchgate.net While some variations may use base catalysts to improve efficiency, the core reaction does not require a metal catalyst. mdpi.comorganic-chemistry.org For instance, catalyst-free versions have been developed that are performed at 100 °C without any solvent. mdpi.com

Similarly, the thionation of 4-bromo-N,N-dimethylbenzamide with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) does not require a catalyst. organic-chemistry.orgbeilstein-journals.org The reagent itself drives the conversion of the carbonyl group to a thiocarbonyl group. csic.es

Monitoring Reaction Progress in Synthetic Protocols

Thin-Layer Chromatography (TLC) is a standard, rapid, and effective technique for monitoring the progress of the synthesis of this compound. This method allows the chemist to qualitatively assess the consumption of starting materials and the formation of the product over time.

To monitor a reaction, a small aliquot of the reaction mixture is periodically sampled and spotted onto a TLC plate, typically made of silica (B1680970) gel on an aluminum or glass backing. Alongside the reaction mixture, spots of the pure starting materials (e.g., 4-bromobenzaldehyde) are applied as references. A "co-spot," where the reaction mixture is spotted directly on top of the starting material spot, is also commonly used to help differentiate between spots with similar retention factors (Rƒ).

The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent), which is chosen to achieve good separation between the starting material and the product. As the synthesis of this compound proceeds, the TLC spot corresponding to the starting material will diminish in intensity, while a new spot, representing the thioamide product, will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.

Comparative Analysis of Synthetic Routes for Structural Analogues

The synthetic methodologies used for this compound are broadly applicable to its structural analogues. A comparative analysis of the synthesis of the parent compound, N,N-dimethylbenzothioamide, and an N-aryl analogue, 4-bromobenzothioanilide, highlights the versatility and specific requirements of these routes.

N,N-dimethylbenzothioamide (unsubstituted analogue): The synthesis of this analogue follows the same pathways as the 4-bromo derivative.

K₂S₂O₈-Promoted Route: Benzaldehyde is used as the starting material instead of 4-bromobenzaldehyde. The reaction with thiourea and DMF at 125 °C proceeds efficiently, with studies showing high yields (e.g., 85%) for the unsubstituted benzaldehyde. mdpi.com This indicates that the electronic nature of the substituent on the aromatic ring (electron-donating vs. electron-withdrawing) can influence the reaction yield, with the bromo group (electron-withdrawing) on the 4-position resulting in a slightly lower yield (72%) under the same conditions. mdpi.com

Thionation Route: N,N-dimethylbenzamide would be the starting material for thionation with Lawesson's reagent. Computational studies show that amides are highly reactive carbonyl compounds for thionation, suggesting this route is equally viable for the unsubstituted analogue. csic.es

4-Bromobenzothioanilide (N-aryl analogue): This analogue involves replacing the N,N-dimethyl group with an N-phenyl (anilino) group.

Willgerodt-Kindler Reaction: This route is well-suited for synthesizing N-aryl thioamides. The reaction would involve 4-bromobenzaldehyde, aniline (B41778) (instead of dimethylamine), and elemental sulfur. Specific protocols for thiobenzanilides have been optimized using base catalysts, such as sodium sulfide (Na₂S·9H₂O), to achieve high yields under milder conditions than the traditional thermal method.

Thionation Route: The corresponding amide, 4-bromo-N-phenylbenzamide (4-bromobenzanilide), can be thionated using Lawesson's reagent. This remains a robust and direct method for accessing the N-aryl thioamide.

The comparison shows that while the core synthetic strategies are similar, the specific choice of starting materials is tailored to the desired final structure. The efficiency of some routes, like the K₂S₂O₈-promoted synthesis, can be sensitive to the electronic properties of substituents on the aromatic ring.

| Compound | Starting Aldehyde | Starting Amine (for W-K) | Starting Amide (for Thionation) | Key Methodologies |

| This compound | 4-Bromobenzaldehyde | Dimethylamine | 4-Bromo-N,N-dimethylbenzamide | K₂S₂O₈-promoted, Thionation, Willgerodt-Kindler |

| N,N-Dimethylbenzothioamide | Benzaldehyde | Dimethylamine | N,N-Dimethylbenzamide | K₂S₂O₈-promoted, Thionation, Willgerodt-Kindler |

| 4-Bromobenzothioanilide | 4-Bromobenzaldehyde | Aniline | 4-Bromo-N-phenylbenzamide | Willgerodt-Kindler, Thionation |

Mechanistic Investigations and Reaction Pathways of 4 Bromo N,n Dimethylbenzothioamide and Analogues

Elucidation of Reaction Mechanisms in Thioamide Formation

The synthesis of thioamides can proceed through several mechanistic routes, each with its own set of intermediates and reaction conditions. Understanding these pathways is key to controlling the outcome of the reactions and optimizing yields.

While direct radical cross-coupling pathways for the synthesis of 4-bromo-N,N-dimethylbenzothioamide are not extensively documented, related radical reactions provide insight into potential mechanisms. For instance, a metal-free radical cascade cyclization has been developed for the synthesis of 1,2,4-thiadiazoles from β-ketothioamides and nitriles. researchgate.net This process involves an in situ generated ketoxime intermediate. researchgate.net Another approach involves a decarboxylative/oxidative cross-coupling reaction between arylglyoxylic acids and N,N,N',N'-tetraalkylthiuram disulfides using a photocatalyst to produce aryl thioamides. researchgate.net This method is notable for being metal- and base-free. researchgate.net

A general strategy for the activation of the N–C(S) bond in thioamides involves ground-state-destabilization. rsc.org This is achieved by site-selective N-activation of the thioamide bond, which reduces the nN→π*C=S resonance, followed by a highly chemoselective nucleophilic acyl addition to the thioamide C=S bond. rsc.org The subsequent collapse of the tetrahedral intermediate is influenced by the electronic properties of the amine leaving group. rsc.orgrsc.org This concept allows for the weakening of the N–C(S) bond, which can be applied in various synthetic methods, including metal-free, metal-catalyzed, and metal-promoted reactions. rsc.org

The formation of thioamides often involves the generation of reactive intermediates in situ. A common method is the Willgerodt–Kindler reaction, which involves the three-component condensation of a carbonyl compound, a sulfur reagent, and an amine. rsc.org In one proposed mechanism, the reaction of a secondary amine with elemental sulfur forms a polysulfide anion. rsc.org Concurrently, the aldehyde reacts with the amine to form an imine intermediate. rsc.org The nucleophilic attack of the polysulfide anion on this imine intermediate ultimately leads to the formation of the thioamide. rsc.org The use of dimethylformamide (DMF) can also serve as a source for the in situ generation of dimethylamine (B145610), a key intermediate in some thioamide syntheses. mdpi.com

Specific Reactivity Profiles of the Bromo-Substituent and Thioamide Moiety

The presence of both a bromo-substituent on the aromatic ring and a thioamide group provides this compound with a unique reactivity profile, allowing for a range of selective chemical transformations.

The aryl-halogen bond in compounds like this compound is a key site for reactivity, particularly in palladium-catalyzed reactions. Oxidative addition of aryl halides to a Pd(0) center is a fundamental step in many cross-coupling reactions, leading to the formation of an aryl-Pd(II) intermediate. nih.gov The mechanism can be complex, with some studies suggesting the involvement of an anionic Pd-species where the aryl halide coordinates to the palladium through the halogen atom. rsc.org Nickel catalysts are also effective, and the oxidative addition of aryl halides to Ni(I) can generate Ni(III) aryl species. osti.gov This process is crucial for activating the aryl halide for subsequent cross-coupling reactions. osti.gov

Table 1: Comparison of Metal-Catalyzed Aryl-Halogen Bond Activation

| Catalyst System | Proposed Intermediate | Key Features |

| Pd(0)/Phosphine Ligands | Aryl-Pd(II) | Ubiquitous in cross-coupling, two-electron mechanism. nih.gov |

| Ni(I)/Bipyridine Ligands | Ni(III)-Aryl | Accesses higher oxidation state, facilitates challenging reductive eliminations. osti.gov |

| Pd-catalysts | Anionic Pd-species | Coordination of aryl halide to palladium via the halide atom. rsc.org |

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.org A directing metalation group (DMG) on the aromatic ring interacts with an organolithium reagent, facilitating deprotonation at the ortho position to form an aryllithium intermediate. wikipedia.orgbaranlab.org For N-substituted benzamides, the amide group can act as a DMG. wikipedia.org While specific studies on this compound are limited, the principles of DoM suggest that the thioamide group could potentially direct lithiation to the positions ortho to it. However, the presence of the bromo substituent would also influence the regioselectivity of the lithiation. The regioselectivity of lithiation is often dependent on factors such as the choice of base, solvent, and temperature. rsc.orgrsc.org For example, in some systems, changing the N-substituent on an aziridine (B145994) ring can completely switch the regioselectivity of lithiation from one position to another. nih.gov

Table 2: Factors Influencing Regioselectivity in Lithiation Reactions

| Factor | Influence on Regioselectivity | Example |

| Directing Group | Coordinates with the lithium reagent, directing deprotonation to the ortho position. wikipedia.orgbaranlab.org | Amide and methoxy (B1213986) groups are common DMGs. wikipedia.org |

| Solvent | Can affect the aggregation state and reactivity of the organolithium reagent. rsc.org | The nucleophilicity of a 3-lithio-thiophene intermediate is highly solvent-dependent. rsc.org |

| Base | The choice of organolithium reagent (e.g., n-BuLi, s-BuLi) can influence the outcome. rsc.org | Deprotonation of 2,4-dimethylthiazole-5-carboxylic acid occurs regiospecifically with either BuLi or LDA. rsc.org |

| Temperature | Can affect the kinetic versus thermodynamic control of the deprotonation. rsc.org | Lithiation of 4,4-dimethyl-2-(2-thienyl)oxazoline is sensitive to reaction temperature. rsc.org |

| Substituents | Existing substituents on the aromatic ring can sterically or electronically influence the site of lithiation. nih.gov | The steric hindrance of the nitrogen substituent in oxazolinylaziridines determines the site of lithiation. nih.gov |

Information Not Available for this compound

Following a comprehensive search for scientific data on the chemical compound This compound , it has been determined that there is no available information in the public domain regarding its spectroscopic characterization and structural elucidation.

Searches for data pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy did not yield any specific results for this particular compound. While information is available for structurally similar compounds, such as 4-bromo-N,N-dimethylbenzamide and 4-bromo-N,N-dimethylbenzenesulfonamide, this data is not applicable to the thioamide derivative specified.

Therefore, the detailed article focusing on the spectroscopic and structural analysis of this compound as per the requested outline cannot be generated at this time due to the absence of foundational research findings and data.

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography and Solid-State Structural Analysis (referencing analogues for methodological relevance)

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. The analysis of analogues provides a framework for understanding the likely solid-state characteristics of 4-bromo-N,N-dimethylbenzothioamide.

The initial step in X-ray crystallographic analysis involves determining the crystal system and space group. For instance, the related compound, 4-bromo-N-(2-hydroxyphenyl)benzamide, crystallizes in the monoclinic system with the space group P2₁/c. nih.gov Another analogue, 4-Bromo-4′-(dimethylamino)stilbene, also crystallizes in a monoclinic system, but with the space group P2/c. researchgate.net These examples suggest that this compound would likely crystallize in a common, relatively low-symmetry system such as monoclinic or orthorhombic. The specific space group is determined by the symmetry elements present in the crystal lattice.

The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). For 4-bromo-N-(2-hydroxyphenyl)benzamide, the unit cell parameters are a = 23.4258 (10) Å, b = 5.6473 (1) Å, c = 9.2464 (3) Å, and β = 93.008 (1)°. nih.gov In the case of 4-Bromo-4′-(dimethylamino)stilbene, the parameters are a = 14.804 (2) Å, b = 6.0962 (5) Å, c = 15.2106 (10) Å, and β = 95.331 (9)°. researchgate.net These values are crucial for understanding the packing of molecules within the crystal.

Interactive Data Table: Unit Cell Parameters of Analogous Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov | Monoclinic | P2₁/c | 23.4258 | 5.6473 | 9.2464 | 90 | 93.008 | 90 |

| 4-Bromo-4′-(dimethylamino)stilbene researchgate.net | Monoclinic | P2/c | 14.804 | 6.0962 | 15.2106 | 90 | 95.331 | 90 |

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. In analogues, hydrogen bonds, such as O–H···O and N–H···O, are significant in forming chains and sheets. nih.gov While this compound lacks the traditional hydrogen bond donors (like N-H or O-H), weak C–H···S or C–H···π interactions would be expected.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. mdpi.comyoutube.com The surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting regions of significant interaction. mdpi.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. iucr.org For example, the percentage contribution of H···H, C···H/H···C, and S···H/H···S contacts can be determined. iucr.org In related thioamide structures, H···H interactions often comprise the largest percentage of the total interactions. nsmsi.ir For this compound, one would expect significant contributions from H···H, C···H/H···C, and Br···H/H···Br contacts.

The conformation of the molecule in the solid state is described by its torsion or dihedral angles. A key dihedral angle in this compound would be that between the plane of the phenyl ring and the plane of the thioamide group. In the analogous 4-bromo-N-(2-hydroxyphenyl)benzamide, the dihedral angle between the bromo-substituted benzene (B151609) ring and the central amide fragment is 25.42 (19)°. nih.gov Studies on N,N-dimethylamides have shown that the ψ angle is often restricted to around |130°|. researchgate.net The planarity of the thioamide group and its orientation relative to the phenyl ring are influenced by steric hindrance and electronic effects.

Interactive Data Table: Key Dihedral Angles in an Analogous Compound

| Compound | Dihedral Angle Description | Angle (°) |

| 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov | Angle between the bromo-substituted benzene ring and the central amide fragment | 25.42 (19) |

| 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov | Angle between the two aromatic rings | 80.7 (2) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

DFT has become a standard tool in computational chemistry for investigating the electronic properties of molecules. A theoretical study of 4-bromo-N,N-dimethylbenzothioamide would likely begin with DFT calculations to establish its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study would be to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, finds the lowest energy conformation. Following optimization, an analysis of the electronic structure would reveal how electrons are distributed within the molecule, influencing its physical and chemical properties.

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). An analysis of the electron density would provide a map of electron-rich and electron-deficient regions of the molecule.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are attractive to positively or negatively charged species. Red-colored areas on an MESP map typically indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor) and are prone to nucleophilic attack.

Reactivity Descriptors

From the calculated electronic properties, a range of reactivity descriptors can be derived. These include:

Ionization Energy (IE): The energy required to remove an electron from a molecule.

Electron Affinity (EA): The energy released when a molecule accepts an electron.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution.

Nucleophilicity Index (N): A parameter that quantifies the nucleophilic character of a molecule.

These descriptors provide quantitative insights into the expected reactivity of this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For a compound like this compound, this could involve studying its formation or its participation in subsequent reactions.

Activation Energy Calculations for Concerted vs. Stepwise Pathways

When a molecule undergoes a reaction, it can proceed through different pathways. For example, a reaction could be a single-step (concerted) process or involve multiple steps with intermediates (stepwise). By calculating the activation energies for these different potential pathways, computational chemists can predict the most likely mechanism. A lower activation energy indicates a more favorable reaction pathway.

Transition State Analysis and Reaction Coordinate Determination

Transition state analysis is a fundamental aspect of computational chemistry that helps in understanding reaction mechanisms. It involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and then mapping the reaction coordinate, which is the minimum energy path connecting reactants and products through the transition state.

For thioamides, theoretical studies have explored their reactivity, such as in transamidation reactions. nih.govnih.gov These studies often employ Density Functional Theory (DFT) to model the reaction pathways. A key aspect is the activation of the N-C(S) bond, which can be influenced by factors like ground-state destabilization. nih.govnih.gov The determination of the reaction coordinate would involve identifying the intrinsic reaction coordinate (IRC) from the transition state, which confirms that the located saddle point indeed connects the intended reactants and products. While general methodologies for thioamides exist, specific transition state calculations and reaction coordinate determinations for this compound have not been reported.

Analysis of Noncovalent Interactions (NCIs) in Molecular and Crystal Structures

Noncovalent interactions (NCIs) play a crucial role in the structure, stability, and function of molecules and their solid-state arrangements. researchgate.netfrontiersin.org These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, can be analyzed using computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots.

While studies have been performed on related compounds, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, where hydrogen bonding was found to be the dominant feature, specific analyses for this compound are not available. nih.gov The presence of the bromine atom would make halogen bonding a particularly interesting aspect to investigate in its crystal structure.

Lattice Energy Calculations and Intermolecular Interaction Energies

Lattice energy is a measure of the stability of an ionic solid and is defined as the energy required to separate one mole of the solid into its gaseous ions. libretexts.orgyoutube.com It can be calculated theoretically using methods like the Born-Haber cycle, which is a thermochemical cycle that relates the lattice energy to other thermodynamic quantities. libretexts.orgdaniloroccatano.bloglumenlearning.com

For molecular crystals, the lattice energy is the sum of all the intermolecular interaction energies. These interaction energies can be calculated using high-level quantum mechanical methods. The total lattice energy can be broken down into contributions from different types of interactions, such as electrostatic, dispersion, and repulsion energies.

The lattice energy is influenced by factors like the charge of the ions and the distance between them. youtube.com For molecular crystals, the packing efficiency and the strength of noncovalent interactions are key determinants of the lattice energy. While the principles of lattice energy calculation are well-established, specific calculations for this compound have not been reported in the literature. nih.govyoutube.comdaniloroccatano.bloglumenlearning.com

Synthetic Applications and Transformations of 4 Bromo N,n Dimethylbenzothioamide and Its Derivatives

Role as a Key Intermediate in Organic Synthesis and Chemical Manufacturing

4-Bromo-N,N-dimethylbenzothioamide is a valuable intermediate in the field of organic synthesis. Its constituent parts, the brominated benzene (B151609) ring and the dimethylthioamide group, provide two reactive sites for further chemical transformations. The presence of the bromine atom, a halogen, makes the compound an excellent candidate for cross-coupling reactions, a powerful class of reactions in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The thioamide group, on the other hand, is a versatile functional group that can undergo a variety of reactions. It can be converted to other functional groups or used to construct heterocyclic rings, which are core structures in many pharmaceuticals and materials. The dimethylamino portion of the thioamide can also influence the reactivity and properties of the molecule.

Derivatization Strategies and Functional Group Transformations

The structure of this compound allows for a range of derivatization strategies. These modifications can be broadly categorized into transformations involving the aryl ring and those targeting the thioamide moiety.

Modifications of the Aryl Ring:

The bromine atom on the aromatic ring is a key handle for a variety of transformations. One of the most important classes of reactions is the palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgyonedalabs.com In these reactions, the bromine atom can be replaced with a wide range of other chemical groups, including alkyl, alkenyl, aryl, and heteroaryl groups. organic-chemistry.org This allows for the synthesis of a diverse library of compounds with different electronic and steric properties.

Modifications of the Thioamide Moiety:

The thioamide functional group is also amenable to a variety of transformations. The sulfur atom can be targeted by electrophiles, and the carbon-sulfur double bond can participate in cycloaddition reactions. Furthermore, the thioamide can be hydrolyzed to the corresponding amide or reduced to an amine. These transformations open up avenues to a wide range of other compound classes.

Synthesis of Diverse Heterocyclic Compounds

A significant application of this compound and its derivatives lies in the synthesis of heterocyclic compounds. These cyclic compounds containing atoms of at least two different elements are of great interest due to their prevalence in biologically active molecules and functional materials.

Access to Thiopyranoindolethiones via Cycloaddition Reactions

Derivatives of this compound can be utilized in cycloaddition reactions to construct complex heterocyclic systems. For example, related thioamides can participate as dienophiles in Diels-Alder reactions. Thiocarbonyl compounds, like thioamides, are known to be reactive in [4+2] cycloaddition reactions, leading to the formation of six-membered rings containing a sulfur atom. nih.gov This approach provides access to thiopyran-fused heterocyclic systems, which are of interest in medicinal chemistry and materials science. Specifically, an approach to forming thiopyranoindolethione compounds has been reported through a [4+2] cycloaddition pathway. nih.gov

Preparation of 1H-Isoindole-1,3(2H)-dithiones

While the direct synthesis of 1H-isoindole-1,3(2H)-dithiones from this compound is not explicitly detailed in the provided context, the synthesis of the closely related 1H-isoindole-1,3(2H)-dione derivatives is well-established. mdpi.comnih.govmdpi.com These syntheses often involve the reaction of a phthalimide (B116566) precursor with various amines or other nucleophiles. mdpi.commdpi.com The structural similarity suggests that analogous strategies starting from precursors derived from this compound could potentially lead to the corresponding dithione derivatives.

Cross-Coupling Reactions at the Bromo-Substituent

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent example, which involves the palladium-catalyzed reaction of an organohalide with an organoboron compound. wikipedia.orglibretexts.orgyonedalabs.com

In a reaction analogous to that of other bromoanilines, this compound can be coupled with a variety of boronic acids or their esters to introduce new carbon-carbon bonds. nih.govnih.govresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. nih.govnih.govresearchgate.net The general scheme for a Suzuki-Miyaura coupling reaction is shown below:

Table 1: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples |

| Organohalide | Electrophile | Aryl bromides, chlorides, iodides, triflates |

| Organoboron Reagent | Nucleophile | Boronic acids, boronic esters |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Reaction medium | Toluene (B28343), THF, Dioxane, DMF, Water |

This reaction has been successfully applied to a range of bromo-substituted anilines and related compounds, demonstrating its potential for the derivatization of this compound. nih.govresearchgate.netsemanticscholar.org

Development of Novel Synthetic Reagents and Building Blocks

The unique reactivity of this compound and its derivatives makes them valuable building blocks for the development of novel synthetic reagents. The presence of both a reactive halogen and a versatile thioamide group in one molecule allows for sequential and orthogonal chemical modifications.

For instance, the bromo-substituent can be transformed through a cross-coupling reaction, followed by further manipulation of the thioamide group. This stepwise functionalization enables the construction of complex molecular architectures from a relatively simple starting material. The ability to introduce a wide range of substituents through cross-coupling reactions allows for the fine-tuning of the steric and electronic properties of the resulting molecules, making them suitable for various applications in fields such as medicinal chemistry and materials science.

常见问题

Basic Questions

Q. What are the optimal synthetic routes for 4-bromo-N,N-dimethylbenzothioamide?

- Methodological Answer: Two primary methods are reported:

- K2S2O8-Promoted Synthesis : Using aryl aldehydes and thiourea, this method yields this compound with high purity. Reaction conditions (e.g., solvent, temperature) and stoichiometric ratios of reagents (e.g., K2S2O8 as an oxidizing agent) are critical for achieving >80% yield .

- Sodium Hydrogen Sulfide Hydrate Route : Reacting 4-bromobenzonitrile with sodium hydrogen sulfide hydrate and MgCl2·6H2O in DMF at room temperature produces the thioamide. This method emphasizes recrystallization from chloroform to obtain X-ray-quality crystals .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer:

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Peaks at δ 7.53–7.19 ppm (aromatic protons) and δ 199.79 ppm (thiocarbonyl carbon) confirm the structure. The dimethyl groups appear as singlets at δ 3.60 and 3.19 ppm .

- GC-MS : The molecular ion peak at m/z 242.95 (M<sup>+</sup>) and fragment patterns (e.g., m/z 200.85 from Br loss) validate molecular weight and fragmentation pathways .

- X-ray Crystallography : Hydrogen bonding interactions (N⋯S distances: 3.500–3.605 Å) between thiocarbonyl sulfur and amide nitrogen atoms provide insights into molecular packing and stability .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure of this compound influence its reactivity and stability?

- Methodological Answer: The crystal structure reveals weak N–H⋯S hydrogen bonds (3.50–3.60 Å) and π–π stacking (aromatic ring interactions). These interactions stabilize the solid-state conformation, potentially affecting solubility and reactivity in solution. Comparative studies with analogs (e.g., chloride-substituted derivatives) show shorter N⋯S distances (3.37–3.45 Å), suggesting bromine’s steric effects reduce hydrogen bond strength .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer:

- Assay Standardization : Control variables such as solvent (DMSO vs. aqueous buffers) and concentration ranges to minimize false positives/negatives in enzyme inhibition studies.

- Structural Analog Synthesis : Modify the dimethylamino or bromine substituents to isolate structure-activity relationships (SAR). For example, replacing Br with Cl in analogs (e.g., 4-chloro-N,N-dimethylbenzothioamide) alters electronic properties and binding affinities .

- Purity Validation : Use HPLC coupled with mass spectrometry to confirm compound integrity, as impurities from synthesis (e.g., unreacted benzonitrile) may skew biological results .

Q. How can researchers design experiments to evaluate this compound as a biochemical probe for enzyme inhibition?

- Methodological Answer:

- Kinetic Assays : Measure inhibition constants (Ki) against target enzymes (e.g., urease) using spectrophotometric methods. Pre-incubate the enzyme with varying inhibitor concentrations to assess time-dependent inhibition .

- Crystallographic Studies : Co-crystallize the compound with the target enzyme (e.g., urease) to identify binding modes. Resolve structures at <2.0 Å resolution to map interactions (e.g., thiocarbonyl coordination to metal ions in active sites) .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and guide mutagenesis studies for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。